molecular formula C16H15FN2O5 B10862247 [1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

[1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B10862247
M. Wt: 334.30 g/mol
InChI Key: SMRPARLQNTVFLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

E17110 is synthesized through a multi-step process involving the formation of a benzofuran-2-carboxylate derivative. The key steps include:

Industrial Production Methods

Industrial production of E17110 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

E17110 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

E17110 has a wide range of scientific research applications, including:

Mechanism of Action

E17110 exerts its effects by activating the liver X receptor beta. This activation leads to increased expression of ATP-binding cassette transporters A1 and G1, which promote cholesterol efflux and reduce cellular lipid accumulation. The molecular targets involved include the liver X receptor beta and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E17110

E17110 is unique due to its specific activation profile and higher efficacy in promoting cholesterol efflux compared to other liver X receptor beta agonists. Its distinct chemical structure also allows for unique interactions with the liver X receptor beta, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15FN2O5

Molecular Weight

334.30 g/mol

IUPAC Name

[1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI Key

SMRPARLQNTVFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)F)C(=O)OC(C)C(=O)N3CCNC3=O

Origin of Product

United States

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